molecular formula C16H31NO9 B8104426 Boc-aminoxy-PEG4-acid CAS No. 2062663-68-5

Boc-aminoxy-PEG4-acid

Cat. No. B8104426
CAS RN: 2062663-68-5
M. Wt: 381.42 g/mol
InChI Key: BIEZFNFAJFPHST-UHFFFAOYSA-N
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Description

“Boc-aminoxy-PEG4-acid” is a PEG-based PROTAC linker . PROTACs (PROteolysis TArgeting Chimeras) are a class of molecules that can degrade target proteins by exploiting the intracellular ubiquitin-proteasome system . This compound can be used in the synthesis of PROTACs .


Synthesis Analysis

The synthesis of “Boc-aminoxy-PEG4-acid” involves the use of this compound as a linker in the formation of PROTACs . PROTACs are synthesized by connecting two different ligands with a linker; one ligand is for an E3 ubiquitin ligase and the other is for the target protein .


Molecular Structure Analysis

The molecular formula of “Boc-aminoxy-PEG4-acid” is C16H31NO9 . Its molecular weight is 381.42 .


Chemical Reactions Analysis

“Boc-aminoxy-PEG4-acid” is used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Physical And Chemical Properties Analysis

“Boc-aminoxy-PEG4-acid” is a liquid that is colorless to light yellow . It has a molecular weight of 381.42 and a molecular formula of C16H31NO9 .

Mechanism of Action

The mechanism of action of “Boc-aminoxy-PEG4-acid” involves its role as a linker in PROTACs . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Safety and Hazards

The safety data sheet for a similar compound, “t-Boc-Aminooxy-PEG4-acid”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

The use of “Boc-aminoxy-PEG4-acid” and similar compounds in the synthesis of PROTACs represents an emerging and promising approach for the development of targeted therapy drugs . As research progresses, it is expected that new applications and improvements in the synthesis and use of these compounds will be discovered.

properties

IUPAC Name

3-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]oxyethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31NO9/c1-16(2,3)26-15(20)17-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-14(18)19/h4-13H2,1-3H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIEZFNFAJFPHST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31NO9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801143758
Record name 3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801143758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-aminoxy-PEG4-acid

CAS RN

2062663-68-5
Record name 3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2062663-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,6,9,12,15-Pentaoxa-2-azaoctadecanedioic acid, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801143758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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